2,6-Dioxo-1,3,5,7-adamantanetetracarboxylic acid
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Overview
Description
2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features four carboxylic acid groups attached to the adamantane core, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This method, developed by Meerwein in 1922, has been refined over the years to improve yield and efficiency .
Industrial Production Methods: On an industrial scale, the preparation involves the isomerization of hydrogenated cyclopentadiene in the presence of aluminum chloride or other Lewis acids . This method is widely used due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The reactions yield a range of products, including esters, amides, and other derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dioxoadamantane-1,3,5,7-tetracarboxylic acid involves its ability to form stable complexes with various molecules. Its carboxylic acid groups can participate in hydrogen bonding and other interactions, making it a versatile compound in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3,5,7-Adamantanetetracarboxylic acid: Similar in structure but lacks the dioxo groups, making it less versatile in certain applications.
Tetramethyl 2,6-dioxoadamantane-1,3,5,7-tetracarboxylate: A methylated derivative with different solubility and reactivity properties.
Uniqueness: 2,6-Dioxoadamantane-1,3,5,7-tetracarboxylic acid stands out due to its unique combination of carboxylic acid and dioxo groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications .
Properties
CAS No. |
40460-17-1 |
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Molecular Formula |
C14H12O10 |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
2,6-dioxoadamantane-1,3,5,7-tetracarboxylic acid |
InChI |
InChI=1S/C14H12O10/c15-5-11(7(17)18)1-12(8(19)20)3-14(5,10(23)24)4-13(2-11,6(12)16)9(21)22/h1-4H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
CWNMLUDMKYTMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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